1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Description
Historical Development of Pyrazole Chemistry
The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883 while investigating compounds with potential therapeutic applications. Knorr's initial discovery occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a compound containing the pyrazole ring structure. This serendipitous discovery revealed the analgesic, antipyretic, and antirheumatic properties of pyrazole derivatives, immediately establishing their significance in medicinal chemistry research.
The synthetic methodology for pyrazole preparation advanced significantly with Hans von Pechmann's development of a classical synthesis method in 1898, utilizing acetylene and diazomethane as starting materials. This synthetic approach represented a fundamental breakthrough in heterocyclic chemistry, providing researchers with reproducible methods for pyrazole construction. The Pechmann method established the foundation for subsequent synthetic developments, including the widely utilized Knorr pyrazole synthesis, which employs catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds into pyrazole derivatives.
The discovery of naturally occurring pyrazole compounds marked another significant milestone in the field's development. In 1959, researchers isolated 1-pyrazolyl-alanine, the first natural pyrazole derivative, from watermelon seeds, challenging the previous assumption that pyrazole compounds were exclusively synthetic in origin. This discovery prompted extensive investigation into natural pyrazole occurrence and biological significance. The identification of 3-n-nonylpyrazole from Houttuynia Cordata, a plant of the piperaceae family, further demonstrated the natural occurrence of pyrazole derivatives and their antimicrobial activities.
Table 1: Historical Milestones in Pyrazole Chemistry
Significance of Functionalized Pyrazole Derivatives in Scientific Research
Functionalized pyrazole derivatives occupy a prominent position in contemporary scientific research due to their remarkable versatility as pharmaceutical intermediates and their diverse biological activity profiles. The pyrazole ring system's unique electronic properties, characterized by two adjacent nitrogen atoms in a five-membered aromatic ring, create distinctive reactivity patterns that researchers exploit for targeted molecular design. The nitrogen atom at position 2 possesses non-Hückel lone pair electrons, making it highly reactive toward electrophilic species, while the nitrogen atom at position 1 remains relatively unreactive under normal conditions but can be deprotonated under basic conditions.
The structural characteristics of pyrazole derivatives enable them to participate in hydrogen bonding interactions through both donation and acceptance mechanisms, facilitating intermolecular interactions crucial for biological activity. The amphoteric nature of N-unsubstituted pyrazoles, acting as both acids and bases, provides researchers with versatile chemical handles for molecular modification. Electron-donating substituents increase the acidity of the pyrrole-like nitrogen-hydrogen group, while electron-withdrawing groups modulate basicity, allowing fine-tuning of molecular properties.
Contemporary pharmaceutical research demonstrates the exceptional therapeutic potential of functionalized pyrazole derivatives across multiple disease categories. These compounds exhibit antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal properties. The pyrazole moiety appears in numerous clinically approved medications, including celecoxib for inflammatory conditions, zaleplon for sleep disorders, and various cyclooxygenase-2 inhibitors. The widespread presence of pyrazole rings in approved pharmaceuticals underscores their significance as privileged structures in drug design.
Table 2: Biological Activities of Pyrazole Derivatives
Position of this compound in Contemporary Chemical Research
This compound occupies a strategic position in contemporary chemical research as a versatile synthetic intermediate that embodies current trends in functionalized heterocycle development. The compound represents an advanced example of structural optimization in pyrazole chemistry, incorporating multiple functional groups that enable diverse synthetic transformations while maintaining the core heterocyclic properties essential for biological activity. Current research applications emphasize its utility in medicinal chemistry programs where systematic structural modification is required for structure-activity relationship studies.
The bifunctional nature of this compound, featuring both aminomethyl and carboxylic acid functionalities, aligns with contemporary pharmaceutical research strategies that prioritize molecular diversity and synthetic accessibility. The aminomethyl group provides a reactive site for amide bond formation, alkylation reactions, and other nitrogen-centered transformations, while the carboxylic acid functionality enables ester formation, amidation, and metal coordination reactions. This combination of reactive sites makes the compound particularly valuable for combinatorial chemistry approaches and parallel synthesis methodologies employed in modern drug discovery programs.
Research applications of this compound extend beyond pharmaceutical chemistry to include coordination chemistry and materials science. The compound's ability to function as a ligand in metal complexation reactions makes it relevant for catalysis research and materials development. The pyrazole nitrogen atoms can coordinate with metal centers while the carboxylic acid and aminomethyl groups provide additional coordination sites, enabling the formation of complex three-dimensional structures with potential applications in heterogeneous catalysis and metal-organic framework construction.
Contemporary synthetic methodologies have evolved to enable efficient preparation of such complex functionalized pyrazole derivatives through advanced synthetic strategies. The compound's synthesis typically involves multiple steps requiring careful control of reaction conditions, temperature, and pH to ensure high yields and purity. Modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, facilitate structural characterization and purity assessment, ensuring the compound meets the stringent quality requirements of contemporary research applications.
Table 3: Contemporary Research Applications of this compound
| Research Area | Application Type | Functional Group Utilization | Reference |
|---|---|---|---|
| Medicinal Chemistry | Synthetic intermediate | Aminomethyl and carboxylic acid functionalities | |
| Coordination Chemistry | Ligand synthesis | Pyrazole nitrogen and carboxylic acid coordination | |
| Materials Science | Building block | Multiple coordination sites | |
| Combinatorial Chemistry | Diversity-oriented synthesis | Bifunctional reactivity |
Properties
IUPAC Name |
1-[3-(aminomethyl)phenyl]pyrazole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-7-8-2-1-3-9(6-8)14-5-4-10(13-14)11(15)16;/h1-6H,7,12H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFNUHFMQQGAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC(=N2)C(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Construction
The pyrazole core is commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For example, phenylhydrazine derivatives react with β-ketoesters or β-diketones under controlled conditions to yield substituted pyrazoles.
Carboxylic Acid Functionalization at Pyrazole 3-Position
The carboxylic acid at the 3-position of the pyrazole is introduced by:
- Using pyrazole-3-carboxylic acid derivatives as starting materials or intermediates.
- Oxidation of methyl or aldehyde substituents at the 3-position to the corresponding carboxylic acid.
- Hydrolysis of ester precursors to yield the free acid.
Formation of Hydrochloride Salt
The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution). This step enhances the compound's stability and water solubility, which is critical for biological applications.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Phenylhydrazine + β-ketoester, reflux in ethanol | 1-phenylpyrazole intermediate |
| 2 | Functionalization | Bromomethylation of phenyl ring at meta position | 3-(bromomethyl)phenyl-pyrazole derivative |
| 3 | Aminomethyl introduction | Nucleophilic substitution with ammonia or reductive amination | 3-(aminomethyl)phenyl-pyrazole intermediate |
| 4 | Carboxylic acid formation | Ester hydrolysis or oxidation | 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid |
| 5 | Salt formation | Treatment with HCl in ethanol | Hydrochloride salt of the target compound |
Research Findings and Analytical Data
- The synthesized this compound demonstrates significant biological activity, including DNA minor groove binding and kinase inhibition, which are attributed to its planar pyrazole core and flexible aminomethylphenyl substituent.
- Purity and structural confirmation are typically achieved through NMR, IR, and mass spectrometry.
- The hydrochloride salt form improves aqueous solubility, facilitating biological assays and potential pharmaceutical formulation.
Summary of Preparation Method Characteristics
| Feature | Description |
|---|---|
| Starting materials | Phenylhydrazine derivatives, β-ketoesters, halomethylated phenyl intermediates |
| Key reactions | Pyrazole ring formation, nucleophilic substitution, reductive amination, ester hydrolysis |
| Reaction conditions | Reflux in ethanol or suitable solvents, mild acidic/basic conditions |
| Purification methods | Crystallization, chromatography |
| Final product form | Hydrochloride salt for enhanced stability and solubility |
| Yield and purity | Generally high yields (>70%) with purity >95% achievable by standard purification techniques |
Chemical Reactions Analysis
Oxidation: Under suitable conditions, the aminomethyl group can undergo oxidation to form a corresponding imine or amine oxide.
Reduction: The compound may be reduced, especially at the carboxylic acid group, to produce derivatives like alcohols.
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction Reagents: Reduction is often carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Electrophilic aromatic substitutions often utilize reagents like halogens (Br₂, Cl₂) and nitrating mixtures (HNO₃/H₂SO₄).
Oxidation Products: Imine and amine oxide derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagent used.
Scientific Research Applications
The compound's structure allows for extensive applications in research and industry:
Chemistry: As an intermediate in the synthesis of more complex molecules, especially in pharmaceuticals.
Medicine: Research into its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: Use in the production of specialized materials and in the development of novel catalysts.
Mechanism of Action
The compound's mechanism of action is often tied to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids can all interact with this compound, given its various functional groups.
Pathways Involved: By modulating enzyme activity or receptor function, the compound can influence metabolic pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and analogous pyrazole derivatives:
Key Findings
This contrasts with the dimethylaminoethyl group in , which offers greater basicity and solubility but reduced steric bulk . The carboxylic acid at position 3 (target) versus position 4 () alters molecular geometry. Position 3 may favor interactions with enzymes or receptors requiring proximal acidic and basic groups, as seen in kinase inhibitors .
Salt Form and Solubility :
- Hydrochloride salts (target, ) improve aqueous solubility compared to free bases or neutral analogs, critical for pharmacokinetic optimization in drug development.
Applications: Compounds with chlorophenyl () or pyridinyl () substituents are often used in agrochemicals due to their electron-withdrawing properties, enhancing pesticidal activity. The target’s aminomethylphenyl group may instead favor pharmaceutical applications, such as CNS-targeting molecules .
Synthetic Utility :
- Pyrazole-3-carboxylic acid derivatives (e.g., ’s chlorides) are key intermediates for synthesizing amides or esters. The target’s carboxylic acid group allows direct functionalization without requiring activation .
Biological Activity
1-[3-(Aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid hydrochloride (CAS No. 1803567-11-4) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an aminomethylphenyl group, contributing to its unique reactivity and interaction potential. The molecular formula is with a molecular weight of 253.68 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylic acid; hydrochloride |
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.68 g/mol |
| InChI Key | QQFNUHFMQQGAKF-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been noted:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which may lead to altered metabolic pathways.
- Receptor Modulation : It can modulate receptor activities, influencing signaling pathways critical for cell growth and survival.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Line Studies : The compound has shown cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| SF-268 | 12.50 |
| NCI-H460 | 42.30 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Various derivatives have been synthesized and tested, revealing that modifications in substituents significantly influence potency:
- Substituent Effects : Electron-withdrawing groups at specific positions on the phenyl ring enhance inhibitory activity against target enzymes.
For example, compounds with halogen substitutions demonstrated increased activity compared to their non-substituted counterparts.
Case Studies
Several studies have investigated the biological efficacy of related pyrazole derivatives:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Research by Fan et al. : Focused on pyrazole-linked thiourea derivatives, highlighting their ability to induce autophagy in A549 cells without triggering apoptosis .
Q & A
Q. Table 1: Structural Analogs and Key Properties
Note : Data discrepancies often arise from assay conditions (e.g., cell type, concentration range). Validate with orthogonal methods (SPR, ITC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
